(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzoxazole ring, followed by the introduction of the nitrophenyl and chlorophenyl groups. The final step involves the formation of the prop-2-enamide linkage under specific reaction conditions, such as controlled temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide: shares similarities with other benzoxazole derivatives and nitrophenyl compounds.
Benzoxazole derivatives: Known for their diverse biological activities.
Nitrophenyl compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H16ClN3O4 |
---|---|
Molecular Weight |
433.8 g/mol |
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H16ClN3O4/c1-14-5-9-21-19(11-14)26-23(31-21)16-3-2-4-17(13-16)25-22(28)10-7-15-6-8-18(24)20(12-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-7+ |
InChI Key |
BIAJQDOOXVEEJV-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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